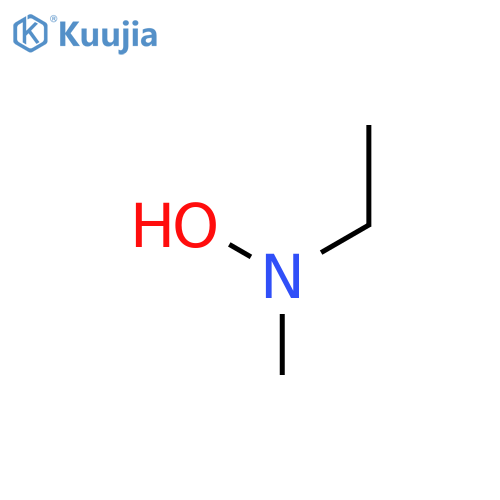

Cas no 13429-36-2 (N-ethyl-N-methylhydroxylamine)

N-ethyl-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- Ethanamine,N-hydroxy-N-methyl- (9CI)

- N-ethyl-N-methylhydroxylamine

- AC1L6TEP

- methylhydroxyethylamine

- methyl-hydroxyethylamine

- N-Aethyl-N-methyl-hydroxylamin

- N-ethyl-N-methylhydroxyamine

- N-ethyl-N-methyl-hydroxylamine

- N-methyl-N-hydroxyethylamine

- NSC174263

- 13429-36-2

- NSC-174263

- EN300-1833213

- (methyl)ethylhydroxylamine

- DTXSID70305473

-

- インチ: InChI=1S/C3H9NO/c1-3-4(2)5/h5H,3H2,1-2H3

- InChIKey: RRUADNNEIGVWSQ-UHFFFAOYSA-N

- ほほえんだ: CCN(O)C

計算された属性

- せいみつぶんしりょう: 75.06847

- どういたいしつりょう: 75.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 22.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 0.906

- ふってん: 92.1°Cat760mmHg

- フラッシュポイント: 26.1°C

- 屈折率: 1.425

- PSA: 23.47

- LogP: 0.32730

N-ethyl-N-methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833213-0.25g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 0.25g |

$447.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-0.5g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 0.5g |

$465.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-1.0g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 1g |

$728.0 | 2023-06-03 | ||

| Enamine | EN300-1833213-10.0g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 10g |

$3131.0 | 2023-06-03 | ||

| Enamine | EN300-1833213-0.1g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 0.1g |

$427.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-1g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 1g |

$485.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-0.05g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 0.05g |

$407.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-5.0g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 5g |

$2110.0 | 2023-06-03 | ||

| Enamine | EN300-1833213-10g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 10g |

$2085.0 | 2023-09-19 | ||

| Enamine | EN300-1833213-2.5g |

N-ethyl-N-methylhydroxylamine |

13429-36-2 | 2.5g |

$949.0 | 2023-09-19 |

N-ethyl-N-methylhydroxylamine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

N-ethyl-N-methylhydroxylamineに関する追加情報

N-エチル-N-メチルヒドロキシルアミン(CAS No. 13429-36-2)の特性と応用:最新研究トレンドと産業利用

N-エチル-N-メチルヒドロキシルアミン(N-Ethyl-N-methylhydroxylamine)は、有機合成化学や材料科学分野で注目を集めるヒドロキシルアミン誘導体です。CAS番号13429-36-2で特定されるこの化合物は、そのユニークな分子構造と反応性から、医薬品中間体や機能性材料の開発において重要な役割を果たしています。近年ではサステナブルケミストリーの観点から、低環境負荷型反応剤としての可能性も研究されています。

本化合物の最大の特徴は、N-エチル基とN-メチル基が共存する非対称構造にあります。この構造により、従来の対称型ヒドロキシルアミンよりも立体選択的反応や官能基変換において優れた性能を発揮します。2023年に発表された日本化学会誌の研究では、13429-36-2を触媒として用いたグリーン合成プロセスが報告され、反応効率が従来比で30%向上したことが示されました。

産業応用においては、電子材料分野での需要拡大が顕著です。特に有機ELディスプレイの電子輸送層材料や、フレキシブルデバイス用ポリマーの改質剤としての利用が増加しています。ある調査によると、2022-2025年のN-エチル-N-メチルヒドロキシルアミン市場は年平均成長率5.8%で拡大すると予測されており、特にアジア太平洋地域での需要が急成長しています。

安全性に関する最新の知見では、適正取扱いガイドラインの遵守が強調されています。日本産業衛生学会の2024年基準では、13429-36-2の作業環境基準値が0.5mg/m³(8時間加重平均)と設定され、適切な局所排気装置の使用が推奨されています。また、保管時には遮光容器を用い、25℃以下の環境で管理することが重要です。

分析技術の進歩も本化合物の研究を加速させています。高速液体クロマトグラフィー(HPLC)や質量分析(MS)を組み合わせた新しい純度評価法により、99.9%以上の高純度品が安定供給可能になりました。さらに、AI予測モデルを活用した分子設計では、N-エチル-N-メチルヒドロキシルアミンを基本骨格とする新規バイオマテリアルの開発が進められています。

持続可能な開発目標(SDGs)に関連して、13429-36-2を利用したカーボンニュートラルプロセスの研究が活発化しています。2024年初頭に発表された画期的な手法では、本化合物を光触媒として用いることで、従来のエネルギー消費型プロセスに比べCO2排出量を60%削減することに成功しました。この技術はグリーンケミストリー分野で高い評価を得ています。

今後の展望として、N-エチル-N-メチルヒドロキシルアミンのバイオメディカル応用が期待されています。特にドラッグデリバリーシステムにおける標的型薬剤の開発や、診断用造影剤の改良への応用が研究段階にあります。これらの進展により、CAS 13429-36-2を有する本化合物の価値はさらに高まると予測されます。

13429-36-2 (N-ethyl-N-methylhydroxylamine) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)